A Technical Guide to 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid: Synthesis, Properties, and Therapeutic Potential
Abstract: 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid is a synthetic organic compound featuring a trifluoromethyl-substituted benzoic acid scaffold linked to a pyrrole ring. While this specific molecule is not widely cataloged in commercial databases and lacks a dedicated CAS number, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and receptor binding affinity, while the pyrrole nucleus is a common feature in numerous biologically active compounds. This guide provides a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential applications of this compound for researchers in drug discovery and development. The methodologies and insights are derived from established chemical principles and data from structurally analogous compounds.
Compound Identification and Structure
As of the latest database reviews, 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid is not a commercially available compound with an assigned CAS number. This guide is therefore based on a predictive analysis using established data from its core components.
Table 1: Predicted Core Identifiers
| Identifier | Value | Source/Rationale |
| IUPAC Name | 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid | Standard nomenclature rules |
| Chemical Formula | C₁₂H₈F₃NO₂ | Calculated from structure |
| Molecular Weight | 255.19 g/mol | Calculated from formula |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=CC=C2)C(=O)O)C(F)(F)F | Generated from 2D structure |
| InChIKey | (Not available) | Requires unique compound registration |
Chemical Structure Diagram
The 2D chemical structure of the title compound is presented below.
Caption: 2D Structure of the title compound.
Proposed Synthesis Protocol
The synthesis of 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid can be approached through several established synthetic methodologies. A highly plausible and efficient route is the Clauson-Kaas reaction, which is a classic method for forming pyrrole rings from primary amines and 2,5-dimethoxytetrahydrofuran.
Rationale for Synthetic Choice
The Clauson-Kaas reaction is selected for its reliability, generally high yields, and operational simplicity. It involves the acid-catalyzed reaction of a primary amine with 2,5-dimethoxytetrahydrofuran, which serves as a succinaldehyde equivalent. The starting material, 3-amino-5-(trifluoromethyl)benzoic acid, is commercially available, making this a practical starting point for laboratory synthesis.[1][2]
Experimental Workflow: Clauson-Kaas Pyrrole Synthesis
Caption: Proposed workflow for Clauson-Kaas synthesis.
Detailed Step-by-Step Methodology
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Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolution: Add glacial acetic acid (approximately 5-10 mL per gram of amine) to dissolve the starting material.
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Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: After completion, allow the mixture to cool to ambient temperature. Slowly pour the reaction mixture into a beaker containing ice-water, which should induce precipitation of the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid.
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Purification: Dry the crude product under vacuum. For final purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield the pure 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Physicochemical Properties (Predicted)
The physicochemical properties of the title compound can be estimated based on data from structurally related molecules, namely 3-(trifluoromethyl)benzoic acid and 3-(1H-pyrrol-1-yl)benzoic acid.[3][4][5]
Table 2: Predicted and Comparative Physicochemical Data
| Property | Predicted Value for Target Compound | 3-(Trifluoromethyl)benzoic acid[3][4] | 3-(1H-Pyrrol-1-yl)benzoic acid[5] |
| Appearance | White to off-white crystalline solid | White crystalline solid | Solid |
| Melting Point (°C) | ~150 - 170 | 104 - 106 | Not specified |
| Molecular Weight | 255.19 g/mol | 190.12 g/mol | 187.198 g/mol |
| LogP (o/w) | ~3.5 - 4.5 | 2.56 (XLogP3) | 2.6 (Predicted) |
| pKa | ~3.0 - 3.5 | 3.7 | ~4.0 - 4.5 (Estimated) |
The introduction of the lipophilic pyrrole ring is expected to increase the melting point and LogP value compared to 3-(trifluoromethyl)benzoic acid. The electron-withdrawing nature of both the trifluoromethyl group and the pyrrole ring is predicted to result in a relatively strong acidic pKa for the carboxylic acid moiety.
Biological Significance and Potential Applications
While no biological data exists for the specific title compound, its structural components suggest significant potential in drug discovery.
Role of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties.[6] In drug candidates, the CF₃ group often:
-
Enhances Metabolic Stability: By blocking sites susceptible to oxidative metabolism.
-
Increases Membrane Permeability: Due to its lipophilic character.
-
Improves Binding Affinity: By engaging in specific interactions with protein targets.
Benzoic acid derivatives containing trifluoromethyl groups are common intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents.[7]
Role of the Pyrrole Moiety
The pyrrole ring is a privileged scaffold found in a vast array of natural products and synthetic drugs.[8] Pyrrole-containing compounds exhibit a wide range of biological activities, including:
The pyrrole nitrogen can act as a hydrogen bond donor, while the aromatic system can participate in π-stacking interactions, making it a versatile pharmacophore for engaging with biological targets.[11]
Hypothesized Therapeutic Utility
The combination of a trifluoromethylbenzoic acid and a pyrrole ring in a single molecule creates a novel chemical entity with strong potential for biological activity. Given the properties of its constituent parts, 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid could be investigated as a lead compound or intermediate in programs targeting:
-
Oncology: As a scaffold for kinase inhibitors.
-
Infectious Diseases: As a novel class of antibacterial or antifungal agents.
-
Inflammatory Diseases: As a potential cyclooxygenase (COX) or lipoxygenase (LOX) inhibitor.
Further research, beginning with the synthesis and in vitro screening of this compound, is warranted to explore these potential applications.
Safety and Handling
No specific safety data is available. However, based on related compounds like 3-amino-5-(trifluoromethyl)benzoic acid, the compound should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid represents an unexplored but promising scaffold for medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis via the Clauson-Kaas reaction, along with predicted physicochemical properties based on well-characterized analogues. The convergence of the metabolically stabilizing trifluoromethyl group and the biologically active pyrrole moiety makes this compound a compelling target for researchers aiming to develop novel therapeutics in oncology, infectious diseases, and inflammation.
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